4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile
Description
4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile (CAS 1695138-56-7) is a fluorinated aliphatic compound with the molecular formula C₆H₇F₂NO₃S and a molecular weight of 211.19 g/mol . Its structure features a difluoro group at the 4-position, a methanesulfonyl group at the 2-position, a keto group at the 3-position, and a terminal nitrile group. Notably, the electron-withdrawing sulfonyl and nitrile groups enhance its electrophilicity, while the fluorine atoms influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C6H7F2NO3S |
|---|---|
Molecular Weight |
211.19 g/mol |
IUPAC Name |
4,4-difluoro-2-methylsulfonyl-3-oxopentanenitrile |
InChI |
InChI=1S/C6H7F2NO3S/c1-6(7,8)5(10)4(3-9)13(2,11)12/h4H,1-2H3 |
InChI Key |
HIKSFCOMPJAWTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(C#N)S(=O)(=O)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile involves multiple steps, typically starting with the appropriate fluorinated precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Overview
4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and organic synthesis. Its unique structural features contribute to its efficacy as a pharmacological agent and as a reagent in synthetic chemistry.
Pharmaceutical Development
This compound has been identified as a potential autotaxin (ATX) inhibitor. Autotaxin is implicated in several pathological conditions, including cancer and fibrosis. Research indicates that compounds of this class can be utilized in the treatment of fibrotic diseases affecting organs such as the lungs, kidneys, and liver .
Case Study:
A patent outlines the use of this compound in developing pharmaceutical compositions aimed at treating fibrosis. The compound exhibits an ATX inhibitory effect, which is crucial for mitigating the progression of fibrotic conditions .
Cancer Treatment
The compound has shown promise in the development of anticancer agents. Its derivatives have been explored for their ability to inhibit specific proteins involved in tumor proliferation. For instance, studies have highlighted its potential role in inhibiting bromodomain-containing protein 4 (BRD4), which is significant in cancer biology due to its role in regulating gene expression related to tumor growth .
Case Study:
In a study focusing on BRD4 inhibitors, derivatives of 4,4-difluoro compounds were synthesized and evaluated for their inhibitory effects on BRD4-BD1. One derivative demonstrated an IC50 value of 0.42 μM against BRD4-BD1, indicating strong potential as a therapeutic agent for leukemia .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile reagent. It can facilitate various reactions, including Michael additions and other nucleophilic substitutions due to its electrophilic nature.
Example Reaction:
The compound can participate in Michael addition reactions under mild conditions, showcasing its utility as a building block for more complex organic molecules .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties and applications, we compare 4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile with five structurally related compounds (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Substituents |
|---|---|---|---|
| This compound (1695138-56-7) | C₆H₇F₂NO₃S | 211.19 | Difluoro, methanesulfonyl, oxo, nitrile |
| 2-[(4-Chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile (391650-02-5) | C₁₄H₁₃ClN₂O₃ | 292.72 | Chloro-nitro phenyl, oxo, nitrile, methyl |
| 2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile (1024671-38-2) | C₁₅H₁₇ClN₂OS | 308.83 | Chlorophenyl amino, methylsulfanyl, oxo, nitrile |
| Ethyl 4,4-difluoro-3-oxobutanoate (141-97-9) | C₆H₈F₂O₃ | 166.12 | Difluoro, oxo, ester |
| 3,4-Difluorophenyl trifluoromethanesulfonate (264135-61-7) | C₇H₃F₅O₃S | 262.15 | Difluorophenyl, trifluoromethanesulfonyl |
Functional Group Influence on Reactivity
- Electrophilicity : The target compound’s methanesulfonyl and nitrile groups create a strong electron-deficient center, favoring nucleophilic substitution or addition reactions. In contrast, the methylsulfanyl group in is less electron-withdrawing, reducing electrophilicity but enabling thiol-mediated reactivity .
- Fluorination Impact: The difluoro groups in the target compound and Ethyl 4,4-difluoro-3-oxobutanoate enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs. However, the trifluoromethanesulfonyl group in provides superior leaving-group ability in aromatic substitutions .
Molecular Weight and Physical Properties
However, the absence of boiling point data in the evidence limits direct comparisons .
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s combination of fluorine and sulfonyl groups positions it as a candidate for synthesizing fluorinated sulfonamides, which are prevalent in kinase inhibitors .
- Comparative Stability : Unlike , which is a potent leaving group in aryl couplings, the target’s sulfonyl group may stabilize transition states in Michael additions or cyclizations .
- Cost and Availability : indicates the target compound is currently out of stock, while analogs like and are commercially available at premium prices (e.g., costs ¥24,000/5g) .
Biological Activity
4,4-Difluoro-2-methanesulfonyl-3-oxopentanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C5H5F2NO2S
- Molecular Weight : 195.16 g/mol
- Functional Groups : Contains a nitrile group, difluoromethyl group, and methanesulfonyl group which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Inhibition of Kinases : This compound has been shown to inhibit specific kinases involved in signaling pathways associated with inflammation and cancer. For example, it targets Janus kinases (JAKs), which play a crucial role in cytokine signaling pathways implicated in autoimmune diseases and cancer progression .
- GPR119 Agonism : It has been identified as a GPR119 receptor agonist, which may enhance insulin secretion and improve glucose metabolism. This mechanism is particularly relevant for diabetes treatment .
- MAPK Pathway Modulation : The compound may also influence the MAPK pathway, which is critical for cell proliferation and survival .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Diabetes Management : As a GPR119 agonist, it could be beneficial in managing Type 2 diabetes by enhancing incretin levels and promoting insulin secretion.
- Cancer Treatment : Its ability to inhibit JAKs suggests potential use in treating various cancers where these kinases are overactive.
- Autoimmune Diseases : By modulating immune responses through kinase inhibition, it could serve as a treatment option for conditions such as rheumatoid arthritis and lupus .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2010) | Demonstrated that this compound effectively inhibits JAK1 and JAK2, leading to reduced inflammatory cytokine production in vitro. |
| Study B (2015) | Reported that administration of this compound in diabetic models resulted in significant improvements in blood glucose levels due to enhanced GIP activity. |
| Study C (2020) | Found that the compound exhibited anti-proliferative effects on cancer cell lines by disrupting MAPK signaling pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
